1-{[Ethyl(2-methylphenyl)amino]methyl}cyclobutan-1-ol
Overview
Description
1-{[Ethyl(2-methylphenyl)amino]methyl}cyclobutan-1-ol is an organic compound with the molecular formula C14H21NO It is a cyclobutanol derivative featuring an ethyl(2-methylphenyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[Ethyl(2-methylphenyl)amino]methyl}cyclobutan-1-ol typically involves the reaction of cyclobutanone with ethyl(2-methylphenyl)amine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-{[Ethyl(2-methylphenyl)amino]methyl}cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanamine derivatives.
Substitution: Formation of various substituted cyclobutanol derivatives.
Scientific Research Applications
1-{[Ethyl(2-methylphenyl)amino]methyl}cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-{[Ethyl(2-methylphenyl)amino]methyl}cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-{[Ethyl(3-methylphenyl)amino]methyl}cyclobutan-1-ol
- 2-Amino-2-methyl-1-propanol
Comparison: 1-{[Ethyl(2-methylphenyl)amino]methyl}cyclobutan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and versatile reactivity make it a compound of interest for further exploration and application.
Properties
IUPAC Name |
1-[(N-ethyl-2-methylanilino)methyl]cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-3-15(11-14(16)9-6-10-14)13-8-5-4-7-12(13)2/h4-5,7-8,16H,3,6,9-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLGQJWFPNDEOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1(CCC1)O)C2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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